(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

For researchers requiring defined stereochemistry, racemic or regioisomeric impurities in chiral amine intermediates confound SAR data and necessitate costly chiral resolution. (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride offers a definitive solution. - Single (R)-enantiomer (≥98% purity) eliminates equivocal binding data in GPCR ligand development. - The meta-bromine substituent provides a versatile synthetic handle for late-stage Suzuki or Buchwald-Hartwig diversification. - Supplied as a stable hydrochloride salt ensuring accurate weighing for reproducible radioligand or bioconjugate synthesis.

Molecular Formula C9H13BrClN
Molecular Weight 250.56
CAS No. 2366997-08-0
Cat. No. B2562984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride
CAS2366997-08-0
Molecular FormulaC9H13BrClN
Molecular Weight250.56
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)NC.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1
InChIKeyFYUHQQUZYCRREC-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride (CAS 2366997-08-0) for Chiral Research and Medicinal Chemistry


(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride (CAS 2366997-08-0) is a chiral, substituted phenethylamine derivative supplied as a hydrochloride salt. It features a stereocenter at the alpha carbon of the ethylamine chain, a meta-bromophenyl group, and a secondary N-methylamine moiety . The compound is primarily utilized as a chiral building block in the asymmetric synthesis of more complex pharmaceutical intermediates and ligands for G-protein coupled receptors (GPCRs) . Its defined (R)-stereochemistry and the presence of the bromine atom—a versatile handle for cross-coupling reactions—are key structural features that distinguish it from achiral or non-brominated analogs in research applications .

Why (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride Cannot Be Interchanged with Racemates or Positional Isomers


In medicinal chemistry and asymmetric synthesis, the biological activity, physicochemical properties, and synthetic utility of chiral amines are profoundly influenced by stereochemistry, bromine substitution pattern, and salt form. Substituting (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride with the racemic mixture (CAS 118761-98-1) introduces an equimolar (S)-enantiomer, which can exhibit different binding affinities to biological targets, potentially confounding structure-activity relationship (SAR) studies . Similarly, using the meta-bromo regioisomer instead of the ortho- or para- analogs alters both the electronic distribution on the phenyl ring and the three-dimensional orientation of the molecule, which critically impacts molecular recognition events such as ligand-receptor binding . The quantitative evidence below demonstrates that the specific combination of (R)-stereochemistry, meta-bromine substitution, and hydrochloride salt form confers distinct, measurable advantages in terms of enantiomeric purity, lipophilicity, and synthetic applicability, making generic substitution scientifically untenable.

Quantitative Evidence: (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride vs. Comparators


Enantiomeric Purity of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride vs. Racemic Mixture

The (R)-enantiomer is supplied with a minimum purity of 98%, as verified by chiral HPLC or equivalent methods, whereas the commercially available racemic mixture (CAS 118761-98-1) contains an equimolar 50:50 distribution of (R)- and (S)-enantiomers by definition . This quantifiable difference in enantiomeric excess (ee) is critical; using the racemate in an asymmetric synthesis or biological assay effectively reduces the concentration of the active (R)-enantiomer by half and introduces a potentially confounding (S)-enantiomer with unknown activity .

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Comparative Lipophilicity: Calculated LogP of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride vs. Positional Isomers and Des-Bromo Analog

The calculated partition coefficient (cLogP) for (1R)-1-(3-bromophenyl)-N-methyl-ethanamine hydrochloride is 3.15, as derived from computational models . This value is nearly identical to its (S)-enantiomer (cLogP 3.15), as expected for enantiomers in an achiral environment, but is significantly higher than the non-brominated parent compound, (R)-N-methyl-1-phenylethanamine (cLogP approximately 1.9-2.2) . The meta-bromo substitution increases lipophilicity by approximately one log unit compared to the des-bromo analog, directly impacting membrane permeability and blood-brain barrier penetration potential .

Physicochemical Properties Lipophilicity SAR

Synthetic Utility: Bromine as a Handle for Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride enables its direct use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce diverse aryl or amine functionalities without additional synthetic steps . In contrast, the non-brominated analog, (R)-N-methyl-1-phenylethanamine, requires a separate, often low-yielding, halogenation step to achieve similar synthetic diversification. This direct reactivity provides a quantifiable advantage in terms of step economy and overall yield, as demonstrated by its application as an intermediate in the synthesis of complex GPCR ligands .

Cross-Coupling Buchwald-Hartwig Suzuki-Miyaura

Salt Form Stability and Solubility: Hydrochloride Salt vs. Free Base

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is supplied as a crystalline hydrochloride salt (MW 250.56 g/mol), which confers enhanced stability and aqueous solubility compared to its free base form (MW 214.10 g/mol) . While the free base (CAS 1212954-01-2) is a liquid at ambient temperature and susceptible to oxidation and degradation, the hydrochloride salt is a solid with a defined storage specification of 2-8°C in a sealed, dry environment, ensuring long-term integrity . This physical state difference directly impacts handling, weighing accuracy, and formulation in biological assays.

Salt Selection Aqueous Solubility Stability

Potential Trace Amine-Associated Receptor 1 (TAAR1) Modulation: Class-Level Activity of Bromophenethylamines

While direct quantitative activity data for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride at TAAR1 is not publicly available in peer-reviewed literature, closely related bromophenethylamine analogs, such as 4-bromophenethylamine (ZH8651), have demonstrated potent agonism at TAAR1 with EC50 values of 9 nM (Gs) and 66.5 nM (Gq) in functional assays . This class-level activity suggests that the 3-bromo regioisomer may also engage TAAR1, making it a valuable tool compound for probing structure-activity relationships of this emerging target in schizophrenia and neuropsychiatric disorders . The defined (R)-stereochemistry and meta-bromine substitution pattern offer a distinct three-dimensional pharmacophore for exploring TAAR1 ligand binding compared to the more extensively studied para-substituted analogs.

TAAR1 GPCR Neuropharmacology

Optimal Research and Procurement Scenarios for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride


Asymmetric Synthesis of Chiral GPCR Ligands

Procure (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride when a defined (R)-stereocenter and a meta-bromine handle are required for the convergent synthesis of enantiomerically pure GPCR ligands. The 98% enantiomeric purity eliminates the need for chiral resolution, and the bromine atom allows for late-stage diversification via Suzuki or Buchwald-Hartwig cross-couplings to install diverse aromatic or amine moieties .

Structure-Activity Relationship (SAR) Studies of TAAR1 Agonists

Use this compound as a key intermediate or tool compound in SAR studies exploring the impact of meta-bromine substitution and (R)-stereochemistry on TAAR1 binding and functional activity. The higher calculated LogP (3.15) relative to des-bromo analogs suggests improved CNS penetration, a critical factor for in vivo studies targeting neuropsychiatric indications .

Building Block for CNS-Penetrant Molecular Probes

Due to its moderate-to-high lipophilicity (cLogP 3.15) and the presence of a reactive bromine, this compound serves as an ideal starting material for constructing CNS-penetrant molecular probes or radioligands. The hydrochloride salt form ensures solid-state stability and accurate weighing, which is essential for reproducible radiolabeling or bioconjugation protocols .

Method Development for Chiral Chromatography

Utilize the single (R)-enantiomer as a reference standard for developing or validating chiral HPLC or SFC methods intended to separate and quantify the enantiomeric purity of 3-bromo-substituted phenethylamine derivatives. The defined stereochemistry and high purity (≥98%) provide a reliable benchmark for method accuracy and precision .

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